

Propyne: A Technical Guide for the Alkyne Homologous Series

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This technical guide provides an in-depth examination of **propyne** (methylacetylene), a key member of the alkyne homologous series. This document covers its fundamental physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and key reactions, and its role as a versatile three-carbon building block in organic synthesis.

Introduction to Propyne and the Alkyne Series

Propyne (CH₃C≡CH) is the second member of the alkyne homologous series, a family of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond and the general formula CnH2n-2.[1][2][3] The triple bond, consisting of one sigma (σ) and two pi (π) bonds, confers high reactivity upon alkynes, making them valuable intermediates in chemical synthesis.[4] **Propyne**, a colorless, flammable gas at standard conditions, serves as a crucial reagent and precursor in various industrial and laboratory-scale applications, from the synthesis of complex molecules like Vitamin E to its use in specialty fuels.[5][6]

The properties of alkynes show predictable trends with increasing molecular weight. The first three members, ethyne, **propyne**, and butyne, are gases at room temperature, while higher members are liquids or solids.[7] As terminal alkynes, the acetylenic proton in **propyne** is weakly acidic (pKa \approx 25) due to the high s-character (50%) of the sp-hybridized carbon atom, allowing for its deprotonation to form a potent propynyllithium nucleophile.[4][8]



Physicochemical and Spectroscopic Data

Quantitative data for **propyne** and a comparison of physical properties across the alkyne homologous series are presented below.

Molecular and Physical Properties of Propyne

A summary of key quantitative data for **propyne** is provided in Table 1. This data is essential for its handling, purification, and use in controlled chemical reactions.

| Property | Value | Citations |
|-------------------------|-------------------------------|-----------|
| Molecular Formula | C ₃ H ₄ | [5] |
| Molar Mass | 40.064 g/mol | [5][9] |
| Boiling Point | -23.2 °C | [5] |
| Melting Point | -102.7 °C | [5] |
| Density (liquid) | 0.53 g/cm ³ | [5] |
| Vapor Pressure | 5.2 atm at 20 °C | [5] |
| Water Solubility | 3,640 mg/L at 20 °C | [6] |
| Dipole Moment | 0.780 D | [10] |
| Explosive Limits in Air | 1.7% - 11.7% | [6] |

Structural Parameters of Propyne

The geometry of the **propyne** molecule is defined by its bond lengths and angles, determined by the sp and sp³ hybridization of its carbon atoms.



| Parameter | Value | Citations |
|---------------------------|---------|------------|
| Bond Length C≡C | 1.206 Å | [10] |
| Bond Length C-C | 1.459 Å | [10] |
| Bond Length ≡C-H | 1.056 Å | [10] |
| Bond Length -C-H (methyl) | 1.105 Å | [10] |
| Bond Angle C-C≡C | 180° | [2][6][10] |
| Bond Angle H-C-H (methyl) | ~109.5° | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **propyne**.

Infrared (IR) Spectroscopy: The IR spectrum of **propyne** shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm ^{−1}) | Vibrational Mode Assignment | Citations |
|--------------------------------|--|-----------|
| ~3300 | ≡C-H stretch | [11][12] |
| ~2100 | C≡C stretch | [11][12] |
| ~2900 | -CH₃ stretch | [11][12] |
| ~1400 | -CH₃ deformation | [11][12] |
| 1361 | Coupling between C-C stretch and CH ₃ deformation | [11][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In deuteriochloroform, the alkynyl and propargylic protons of **propyne** exhibit nearly identical chemical shifts, resulting in a single sharp singlet in the ¹H NMR spectrum at approximately 1.8 ppm on a 300 MHz instrument.[5] More detailed expected shifts are provided below.



| Nucleus | Chemical Shift (δ, ppm) | Description | Citations |
|----------------|-------------------------|------------------------------------|-----------|
| ¹ H | ~1.8 | Methyl Protons (-CH₃) | [5] |
| ¹ H | ~1.8 | Acetylenic Proton (≡C-H) | [5] |
| 13 C | ~4.0 | Methyl Carbon (-CH₃) | [1][13] |
| 13 C | ~68.0 | Internal Alkynyl Carbon (-C≡CH) | [1][13] |
| 13C | ~84.0 | Terminal Alkynyl Carbon (-C≡CH) | [1][13] |

Mass Spectrometry (MS): The electron ionization mass spectrum of **propyne** is characterized by a molecular ion peak and distinct fragmentation patterns.

| m/z | Proposed Fragment Ion | Description | Citations |
|-----|--|--|-----------|
| 40 | [C ₃ H ₄]+ ⁻ | Molecular Ion (M+ ⁻) | [9][14] |
| 39 | [C₃H₃]+ | Loss of H ⁻ (M-1), often the base peak | [9][15] |

Physical Properties of the 1-Alkyne Homologous Series

The physical properties of straight-chain 1-alkynes vary systematically with chain length.



| Alkyne | Formula | Molar Mass (g/mol) | Boiling Point (°C) |
|-----------|--------------------------------|-------------------------|--------------------|
| Ethyne | C ₂ H ₂ | 26.04 | -84 |
| Propyne | СзН4 | 40.06 | -23.2 |
| 1-Butyne | C4H6 | 54.09 | 8.1 |
| 1-Pentyne | C₅H8 | 68.12 | 39.3 |
| 1-Hexyne | C ₆ H ₁₀ | 82.14 | 71.3 |
| 1-Heptyne | C7H12 | 96.17 | 99.7 |
| 1-Octyne | C ₈ H ₁₄ | 110.20 | 125.2 |

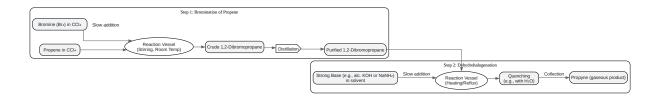
Experimental Protocols

Detailed methodologies for the synthesis of **propyne** and a key synthetic application are provided below. These protocols are based on established chemical principles and serve as a guide for laboratory preparation.

Synthesis of Propyne via Dehydrohalogenation

Propyne can be synthesized from propene through a two-step process: bromination to form 1,2-dibromopropane, followed by a double dehydrohalogenation.





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Caption: Experimental workflow for the synthesis of **propyne**.

Protocol 1: Synthesis of 1,2-Dibromopropane from Propene[5][16]

- Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.
- Reaction: Dissolve propene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane in the flask and cool in an ice bath.
- Bromine Addition: Slowly add a solution of one molar equivalent of bromine (Br2) in the same solvent from the dropping funnel. Maintain stirring throughout the addition. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.
- Completion: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete to ensure full conversion.
- Workup: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.



• Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude 1,2-dibromopropane can be purified by distillation.

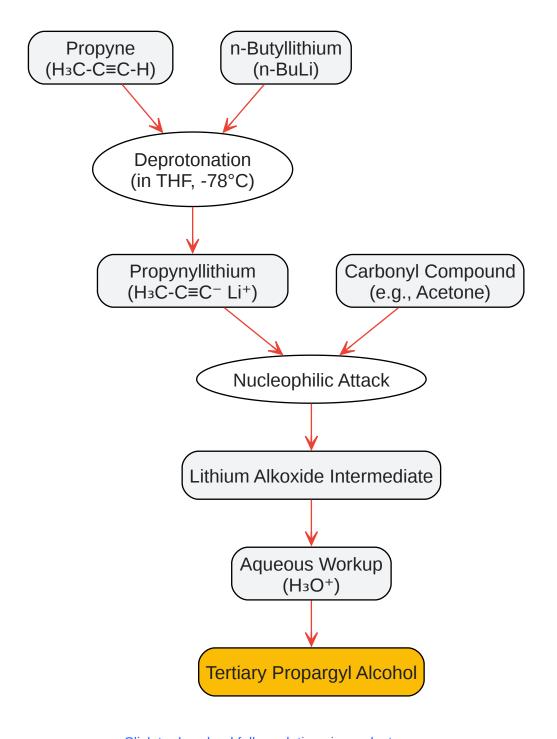
Protocol 2: Synthesis of **Propyne** from 1,2-Dibromopropane[5][17]

- Setup: In a fume hood, assemble a reflux apparatus with a round-bottom flask, a condenser, and a gas outlet connected to a collection system (e.g., a cold trap or gas burette).
- Reaction: Place a solution of a strong base, such as potassium hydroxide in ethanol (alcoholic KOH) or sodium amide (NaNH₂) in mineral oil or liquid ammonia, into the reaction flask. Use at least two molar equivalents of the base.
- Substrate Addition: Heat the base solution to reflux. Slowly add the purified 1,2dibromopropane dropwise to the refluxing mixture. Propyne gas will evolve immediately.
- Collection: The gaseous **propyne** can be passed through a drying tube (e.g., containing CaCl₂) and collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
- Caution: This reaction is highly exothermic and generates a flammable gas. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

Deprotonation of Propyne and Reaction with a Carbonyl Compound

The acidity of the terminal alkyne allows for the formation of a propynyllithium species, a powerful nucleophile for C-C bond formation.





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Caption: Reaction pathway for the synthesis of a propargyl alcohol.

Protocol 3: Synthesis of 2-Methyl-3-pentyn-2-ol[8]

• Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

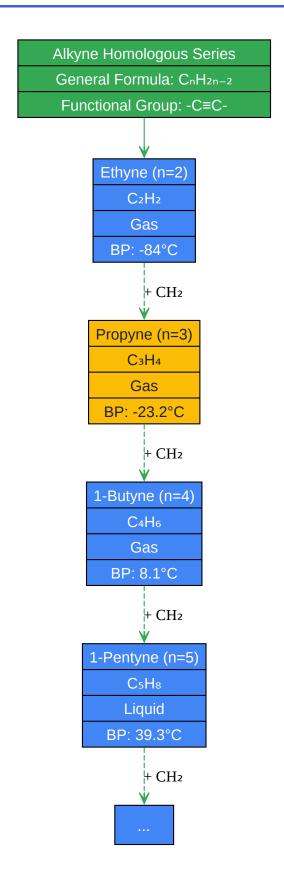


- **Propyne** Solution: Condense a known amount of **propyne** gas into cold (-78 °C) anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Deprotonation: Cool the propyne solution to -78 °C (dry ice/acetone bath). Slowly add one
 equivalent of n-butyllithium (n-BuLi) in hexanes via syringe or dropping funnel, keeping the
 internal temperature below -70 °C. Stir the resulting propynyllithium solution for 30 minutes
 at this temperature.
- Carbonyl Addition: Add one equivalent of dry acetone dropwise to the propynyllithium solution, again maintaining a temperature below -70 °C.
- Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering and removing the solvent by rotary evaporation, purify the crude product by distillation or column chromatography to yield 2-methyl-3-pentyn-2-ol.

Logical Relationships in the Alkyne Homologous Series

The structure and properties of alkynes are logically interconnected, following predictable patterns as the carbon chain length increases.





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References

- 1. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. fctemis.org [fctemis.org]
- 4. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Propyne [webbook.nist.gov]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 16. physicsforums.com [physicsforums.com]
- 17. Outline all steps in the synthesis of propyne from each of the following .. [askfilo.com]
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